molecular formula C21H17N5O B11495502 N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide

N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11495502
M. Wt: 355.4 g/mol
InChI Key: MEIZZAQYZXDLQT-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core with a diphenylmethyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The diphenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(diphenylmethyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(phenylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the diphenylmethyl group and the tetrazole ring on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

IUPAC Name

N-benzhydryl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H17N5O/c27-21(18-12-7-13-19(14-18)26-15-22-24-25-26)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,23,27)

InChI Key

MEIZZAQYZXDLQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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